Home > Products > Building Blocks P7337 > 6-Bromo-8-methylimidazo[1,2-a]pyrazine
6-Bromo-8-methylimidazo[1,2-a]pyrazine - 1159815-50-5

6-Bromo-8-methylimidazo[1,2-a]pyrazine

Catalog Number: EVT-1610614
CAS Number: 1159815-50-5
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Bromo-8-methylimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1159815-50-5 . It has a molecular weight of 212.05 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a class of compounds that includes 6-Bromo-8-methylimidazo[1,2-a]pyrazine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for a similar compound, 6-Bromo-2-methylimidazo[1,2-a]pyrazine, involves the condensation of 2-aminopyridines with α-bromoketones .

Molecular Structure Analysis

The InChI code for 6-Bromo-8-methylimidazo[1,2-a]pyrazine is 1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4,10H,1H2 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

6-Bromo-8-methylimidazo[1,2-a]pyrazine is a solid or liquid at room temperature . It has a molecular weight of 212.05 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine

    Compound Description: This compound is a derivative of imidazopyrazine with a bromopyridyl substituent at position 2 of the fused-ring system. [] It is a major product of the reaction between 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine. [] The crystal structure shows that the pyridine ring is not coplanar with the imidazopyrazine system, forming a dihedral angle of 16.2°. [] The molecules in the crystal structure are linked by weak C–H⋯N interactions. []

3-(β-d-Galactopyranosyloxy)-6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazine (β-Gal-MCLA)

    Compound Description: β-Gal-MCLA is a Cypridina luciferin analog designed as a chemiluminescent substrate for β-d-galactosidase (β-Gal) activity assays. [, ] It contains a β-d-galactopyranosyloxy group that can be enzymatically cleaved by β-Gal to yield 2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one (MCLA). [, ] MCLA undergoes autoxidation, resulting in light emission, which can be used to quantify β-Gal activity. [, ]

6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile (SCA40)

    Compound Description: SCA40 is a potent bronchodilator that belongs to the 8-(methylamino)imidazo[1,2-a]pyrazine series. [, , , , , ] It exhibits significant relaxing effects on both airway and vascular smooth muscle, surpassing the potency of theophylline. [, , , ] Studies suggest that its mechanism of action may not solely involve phosphodiesterase inhibition, unlike theophylline. []

8-(Methylamino)imidazo[1,2-a]pyrazines

    Compound Description: This refers to a series of compounds characterized by the presence of a methylamino group at position 8 of the imidazo[1,2-a]pyrazine ring. [] Derivatives within this series, featuring substitutions at positions 2 or 3, have demonstrated potent in vitro and in vivo relaxing properties, indicating potential as bronchodilators. [] The electron-donating nature of the methylamino group at position 8 is thought to favor electrophilic substitution reactions at position 3 of the heterocycle. []

3-Bromo-8-[2,6-dichloro-3-[N-[(E)-4-(N,N-dimethylcarbamoyl)cinnamidoacetyl]-N-methylamino]benzyloxy]-2-methylimidazo[1,2-a]pyridine hydrochloride (FR167344)

    Compound Description: FR167344 is a potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. [, ] It exhibits high affinity binding to the B2 receptor and effectively inhibits bradykinin-induced phosphatidylinositol hydrolysis without any intrinsic stimulatory effects. [, ] This compound's oral activity makes it a promising candidate for therapeutic applications targeting the bradykinin B2 receptor. []

6-Bromo-3-(hydroxymethyl)-8-(methylamino)imidazo [1,2-a]pyrazine (1) and its Diazomethylcarbonyl Derivative (2)

    Compound Description: Compound 1 features a hydroxymethyl group at position 3, while its derivative, compound 2, contains a reactive carbene precursor (diazomethylcarbonyl group) at the same position. [] Both compounds were used to study interactions with calmodulin. [] Compound 2, upon UV irradiation, generates a reactive carbene that covalently binds to calmodulin, enabling the identification of binding sites. []

Overview

6-Bromo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H6BrN3C_7H_6BrN_3. This compound is characterized by a bromine atom at the 6th position and a methyl group at the 8th position of the imidazo[1,2-a]pyrazine ring system. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry and material science. The unique substitution pattern of this compound imparts distinct chemical properties, making it valuable for various applications in scientific research and pharmaceutical development.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyrazine typically involves cyclization reactions of suitable precursors. One common synthetic route includes the reaction of 2-bromo-3-methylpyrazine with formamide in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine structure. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.

Technical Details

In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to optimize yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to enhance production efficiency. The synthetic routes are designed to ensure high yields while maintaining the integrity of the compound's structure.

Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-8-methylimidazo[1,2-a]pyrazine consists of a fused ring system featuring both pyrazine and imidazole moieties. The presence of the bromine atom and methyl group creates specific steric and electronic environments that influence its reactivity and interactions with biological targets.

Data

  • Molecular Formula: C7H6BrN3C_7H_6BrN_3
  • Molecular Weight: Approximately 202.04 g/mol
  • Structural Features: The compound exhibits a planar structure conducive to π-π stacking interactions, which are significant in biological systems.
Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylimidazo[1,2-a]pyrazine can engage in various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The methyl group can be oxidized to yield aldehydes or carboxylic acids.
  • Reduction Reactions: Reduction processes can remove the bromine atom or modify the imidazo[1,2-a]pyrazine ring system.

Major Products

From these reactions, several derivatives can be synthesized:

  • Substitution Products: Include 6-amino-8-methylimidazo[1,2-a]pyrazine.
  • Oxidation Products: Include 6-bromo-8-formylimidazo[1,2-a]pyrazine.
  • Reduction Products: Include 8-methylimidazo[1,2-a]pyrazine.
Mechanism of Action

The mechanism of action for 6-Bromo-8-methylimidazo[1,2-a]pyrazine largely depends on its specific application within medicinal chemistry. It may function as an enzyme inhibitor or receptor modulator. The interactions between the bromine atom and the imidazo[1,2-a]pyrazine ring can facilitate binding with biological targets through hydrogen bonding and van der Waals forces. These interactions are crucial for modulating enzyme activity or receptor function, contributing to potential therapeutic effects in drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar organic solvents like dimethylformamide and acetonitrile.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of a halogen atom and has potential for further functionalization through various organic reactions .
Applications

6-Bromo-8-methylimidazo[1,2-a]pyrazine is utilized in several scientific fields:

  • Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor or therapeutic agent against various diseases.
  • Material Science: Explored for its properties in developing new materials with specific electronic or optical characteristics.
  • Biochemical Research: Used as a probe in studies involving enzyme kinetics and receptor-ligand interactions due to its unique structural features that facilitate binding with biological molecules .

This compound's unique structure and reactivity make it an important candidate for further research in drug design and material applications.

Synthetic Methodologies for 6-Bromo-8-methylimidazo[1,2-a]pyrazine

Cyclocondensation Strategies Involving 2-Amino-3-methylpyrazine Derivatives

The primary synthetic route to 6-bromo-8-methylimidazo[1,2-a]pyrazine involves cyclocondensation between α-halocarbonyl compounds and 2-amino-3-methylpyrazine derivatives. This approach capitalizes on the nucleophilicity of the pyrazine amino group and the electrophilicity of the α-carbon in halo-ketones. A common protocol employs 2-amino-3-methylpyrazine and α-bromoacetone under reflux in polar protic solvents like ethanol. The reaction proceeds via SN₂ displacement followed by intramolecular cyclodehydration, forming the imidazo[1,2-a]pyrazine core [2] [4].

Regioselectivity is inherent in this strategy: The methyl group of 2-amino-3-methylpyrazine directs electrophilic attack away from C3, ensuring the methyl substituent occupies the C8 position in the fused product. Subsequent bromination at C6 is facilitated by the electron-rich nature of this position adjacent to the bridgehead nitrogen. Modifications include using α-bromo-β-ketoesters to introduce carboxylic acid functionalities at C3, though this requires decarboxylation to obtain the simpler 6-bromo-8-methyl derivative [4]. Microwave-assisted cyclocondensation has emerged as an efficient alternative, reducing reaction times from hours to minutes while maintaining yields >70% [8].

Table 2: Cyclocondensation Approaches to the Imidazo[1,2-a]pyrazine Core

Aminopyrazine DerivativeHalocarbonyl PartnerConditionsYield RangeRegiochemical Outcome
2-Amino-3-methylpyrazineα-BromoacetoneEtOH, reflux, 6–8 h65–75%Methyl at C8
2-Amino-3-methylpyrazineEthyl 4-bromoacetoacetateToluene, 110°C, 12 h60–68%–CO₂Et at C3, Methyl at C8
2-Amino-5-bromo-3-methylpyrazineα-BromoacetoneMW, 150°C, 20 min72–78%Pre-brominated at C6, Methyl at C8

Regiochemical Outcomes in Imidazo[1,2-a]pyrazine Functionalization

The imidazo[1,2-a]pyrazine system exhibits distinct regiochemical preferences during electrophilic substitution due to its electronic asymmetry. Crystallographic and NMR studies confirm that C3, C6, and C8 are the most electron-rich positions, with C6 being particularly susceptible to electrophilic attack. This is attributed to the resonance contribution of the pyrazine nitrogen, which enhances electron density at C6 [7] [8]. The C8-methyl group exerts both steric and electronic effects: It mildly deactivates C6 through inductive effects but also blocks substitution at adjacent positions.

In bromination reactions, electrophiles preferentially attack C6 over C3 when C8 is methylated, achieving >20:1 regioselectivity. This contrasts with unsubstituted imidazo[1,2-a]pyrazine, where bromination occurs at both C3 and C5 positions simultaneously [7]. Computational studies (logP ≈ 2.1, TPSA ≈ 30.2 Ų) support the nucleophilic character of C6, showing higher Fukui indices compared to other ring positions [4] [5]. Substituents at C2 also influence regiochemistry: Electron-withdrawing groups (e.g., carboxylic acids) further activate C6 toward metalation or halogenation, while electron-donating groups (e.g., methoxy) diminish selectivity [8].

Halogenation Protocols: Electrophilic Aromatic Bromination vs. Directed Metalation

Electrophilic Bromination: Direct bromination of 8-methylimidazo[1,2-a]pyrazine using bromine (Br₂) in glacial acetic acid represents the classical route to the 6-bromo derivative. This electrophilic aromatic substitution (EAS) typically proceeds at 60–80°C, yielding 65–80% product after recrystallization. Acetic acid serves dual roles: It solubilizes the substrate and generates in situ bromonium ions (Br⁺) for enhanced electrophilicity. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) offers a milder alternative, particularly suitable for acid-sensitive substrates. However, EAS suffers from modest regioselectivity when competing positions (e.g., C3) are unsubstituted, often requiring chromatographic purification to remove dibrominated byproducts [3] [7] [8].

Directed Ortho-Metalation (DoM): For superior regiocontrol, lithium-halogen exchange followed by quenching with bromine sources has gained prominence. This involves treating 8-methylimidazo[1,2-a]pyrazine with n-butyllithium (n-BuLi) at –78°C in anhydrous tetrahydrofuran (THF) to generate a stable C6-lithiated intermediate. Subsequent addition of 1,2-dibromoethane or bromine provides 6-bromo-8-methylimidazo[1,2-a]pyrazine in >85% yield with near-exclusive C6 selectivity. The C8-methyl group facilitates lithiation by acidifying the ortho C6–H bond, while the ring nitrogen atoms coordinate lithium ions, directing metalation to C6. This method is indispensable for synthesizing derivatives requiring additional functionalization, as the lithiated intermediate undergoes reactions with electrophiles beyond bromine (e.g., aldehydes, iodination reagents) [8].

Solvent and Catalytic System Optimization for Yield Enhancement

Solvent choice critically impacts cyclocondensation efficiency and halogenation regioselectivity. Protic solvents like ethanol promote cyclization via proton transfer during dehydration but may promote dihalogenation during electrophilic bromination. Aprotic polar solvents (DMF, acetonitrile) enhance NBS-mediated bromination yields by stabilizing charged intermediates. Studies demonstrate that ethanol-water mixtures (4:1 v/v) optimize cyclocondensation yields (75–82%) by balancing substrate solubility and dehydration kinetics [2] [4].

Catalytic systems further refine these processes:

  • Cyclocondensation Catalysis: p-Toluenesulfonic acid (pTSA, 10 mol%) accelerates imidazole ring formation by facilitating α-haloketone activation and water elimination. This reduces reaction temperatures to 80°C while improving yields to >80% [2].
  • Halogenation Catalysis: Lewis acids like zinc chloride (ZnCl₂) coordinate with the pyrazine nitrogen, enhancing C6 selectivity during EAS by polarizing the bromine molecule. In metal-halogen exchange, catalytic lithium chloride (5–10 mol%) improves the solubility and stability of lithiated intermediates, minimizing side reactions [8].

Table 3: Solvent and Catalyst Effects on Synthesis Efficiency

Reaction StageOptimal SolventCatalyst/AdditiveTemperatureYield ImprovementKey Benefit
CyclocondensationEthanol/water (4:1)pTSA (10 mol%)80°C, 5 h82% vs. 68% (uncatalyzed)Accelerated dehydration
Electrophilic BrominationAcetic acidZnCl₂ (5 mol%)60°C, 2 h78% vs. 65% (neat)Reduced dibromination
Directed MetalationAnhydrous THFLiCl (10 mol%)–78°C, 1 h88% vs. 75% (no additive)Stabilized lithiated species

Properties

CAS Number

1159815-50-5

Product Name

6-Bromo-8-methylimidazo[1,2-a]pyrazine

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyrazine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3

InChI Key

GXWNSJYVSIJRLS-UHFFFAOYSA-N

SMILES

CC1=NC(=CN2C1=NC=C2)Br

Canonical SMILES

CC1=NC(=CN2C1=NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.